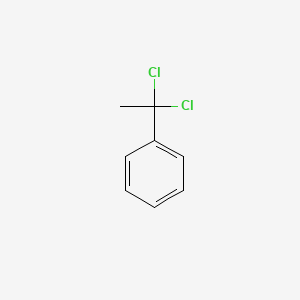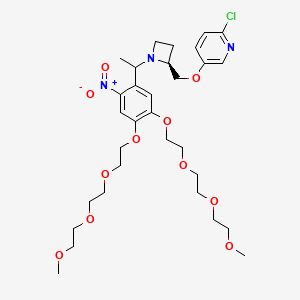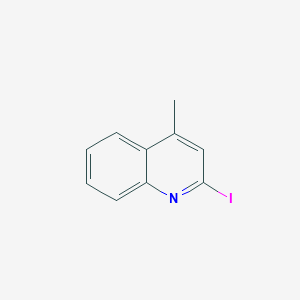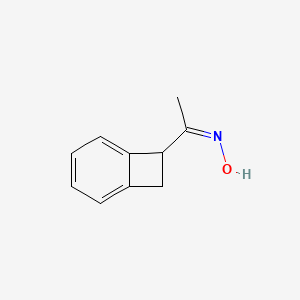
3-(Triphenylgermyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triphenylgermyl)propan-1-ol is an organogermanium compound characterized by the presence of a germanium atom bonded to three phenyl groups and a propanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylgermyl)propan-1-ol typically involves the reaction of triphenylgermanium chloride with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, to react with germanium tetrachloride, followed by the addition of propanol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
3-(Triphenylgermyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different organogermanium derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various reduced organogermanium compounds.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
3-(Triphenylgermyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(Triphenylgermyl)propan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can alter membrane fluidity and permeability, leading to changes in cellular function. Additionally, it may interact with specific proteins and pathways involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
Triphenylgermanium chloride: A precursor used in the synthesis of 3-(Triphenylgermyl)propan-1-ol.
Triphenylgermane: Another organogermanium compound with similar structural features.
Propan-1-ol: A simple alcohol that shares the propanol moiety with this compound.
Uniqueness
This compound is unique due to the presence of the germanium atom bonded to three phenyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and materials science.
属性
CAS 编号 |
797-69-3 |
|---|---|
分子式 |
C21H22GeO |
分子量 |
363.0 g/mol |
IUPAC 名称 |
3-triphenylgermylpropan-1-ol |
InChI |
InChI=1S/C21H22GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2 |
InChI 键 |
NWXFXDDZTDZBNH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Ge](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)


![5-amino-N-[(3-fluoro-4-hydroxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14752570.png)
![2-(10,11-Dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B14752575.png)

![Quinolino[3,2-b]acridine](/img/structure/B14752580.png)

![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)
![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)
![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

